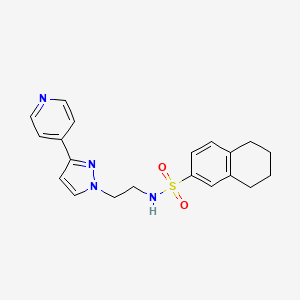

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a pyrazole ring, and a tetrahydronaphthalene moiety, making it a versatile candidate for numerous chemical reactions and applications.

Propriétés

IUPAC Name |

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c25-27(26,19-6-5-16-3-1-2-4-18(16)15-19)22-12-14-24-13-9-20(23-24)17-7-10-21-11-8-17/h5-11,13,15,22H,1-4,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHDJFBHKFJNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a pyridine derivative, the pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.

Linking the Pyrazole to the Tetrahydronaphthalene: The pyrazole derivative is then reacted with an ethyl linker, which is subsequently attached to the tetrahydronaphthalene sulfonamide through a nucleophilic substitution reaction.

Final Assembly: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Implementing large-scale purification methods such as distillation, crystallization, and chromatography to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or pyrazole rings, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and other high-performance materials.

Mécanisme D'action

The mechanism by which N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites with high specificity, influencing biological pathways and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-benzene sulfonamide

- N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-naphthalene-1-sulfonamide

Uniqueness

Compared to similar compounds, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its tetrahydronaphthalene moiety. This structural feature enhances its stability and reactivity, making it more versatile for various applications. Additionally, the combination of the pyridine and pyrazole rings provides unique binding properties, increasing its potential as a biochemical probe and therapeutic agent.

This detailed overview highlights the significance and versatility of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in scientific research and industrial applications

Activité Biologique

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a sulfonamide group with a pyrazole and pyridine moiety, which may contribute to its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of various functional groups that are known to influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It modulates their activity, leading to various pharmacological effects. The exact pathways and mechanisms remain an area of active research.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds structurally similar to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, compounds targeting BRAF(V600E) and EGFR have demonstrated promising results in inhibiting tumor growth .

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit pro-inflammatory cytokines and reduce inflammation in various models. It may act by disrupting signaling pathways involved in inflammation .

- Antibacterial Properties : Similar compounds have exhibited antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes .

Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and evaluated against BRAF(V600E) mutant cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as targeted therapies for specific cancers .

- Anti-inflammatory Mechanism : Research on the compound Py11 demonstrated its ability to inhibit LPS-induced nitric oxide production in macrophages, indicating a strong anti-inflammatory effect. This suggests its potential application in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.